molecular formula C21H15BrN4O2S B4673342 3-[(3-bromobenzyl)sulfanyl]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

3-[(3-bromobenzyl)sulfanyl]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B4673342
M. Wt: 467.3 g/mol
InChI Key: UGCLZKUTVDQANQ-UHFFFAOYSA-N
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Description

3-[(3-bromobenzyl)sulfanyl]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that features a triazole ring substituted with bromobenzyl, nitrophenyl, and phenyl groups

Properties

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-(3-nitrophenyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O2S/c22-17-8-4-6-15(12-17)14-29-21-24-23-20(25(21)18-9-2-1-3-10-18)16-7-5-11-19(13-16)26(27)28/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCLZKUTVDQANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)Br)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromobenzyl)sulfanyl]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-bromobenzyl)sulfanyl]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-[(3-bromobenzyl)sulfanyl]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-bromobenzyl)sulfanyl]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(3-bromobenzyl)sulfanyl]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group, in particular, enhances its potential as a bioactive molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-bromobenzyl)sulfanyl]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-[(3-bromobenzyl)sulfanyl]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

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